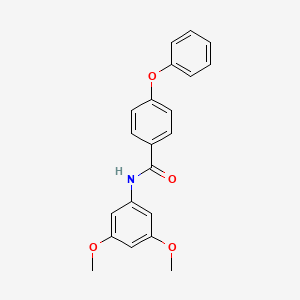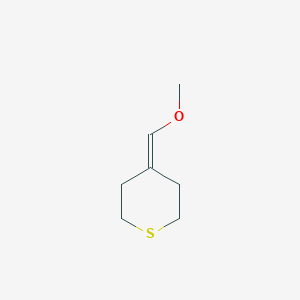
Fmoc-L-4-Aminomethylphe(Boc)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-4-Aminomethylphe(Boc) is a complex chemical compound with the molecular formula C30H32N2O6 and a molecular weight of 516.58 g/mol . It is an amino acid derivative consisting of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 4-(tert-butoxycarbonyl)aminomethyl (Boc) group, and L-phenylalanine . This compound is commonly used in peptide synthesis due to its stability and solubility in organic solvents such as methanol and dimethylformamide .
Preparation Methods
The synthesis of Fmoc-L-4-Aminomethylphe(Boc) typically involves multiple steps and requires specific reaction conditions[2][2]. The process begins with the protection of the amino group of L-phenylalanine using the Fmoc group. This is achieved by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base[2][2]. The next step involves the introduction of the Boc group to the 4-aminomethyl position of the phenylalanine derivative. This is done by reacting the intermediate with di-tert-butyl dicarbonate [(Boc)2O][2][2]. The final product is obtained after purification through crystallization or chromatography[2][2].
Chemical Reactions Analysis
Fmoc-L-4-Aminomethylphe(Boc) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include piperidine for deprotection of the Fmoc group, and trifluoroacetic acid (TFA) for the removal of the Boc group . The major products formed from these reactions are the deprotected amino acid derivatives, which can be further utilized in peptide synthesis .
Scientific Research Applications
Fmoc-L-4-Aminomethylphe(Boc) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of peptides and proteins . In biology, it is employed in the study of protein-protein interactions and enzyme mechanisms . In medicine, it is used in the development of peptide-based drugs and therapeutic agents . In industry, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Fmoc-L-4-Aminomethylphe(Boc) involves the protection and deprotection of amino groups during peptide synthesis . The Fmoc group is introduced to the amino group to protect it from unwanted reactions, and it is later removed using a base such as piperidine . The Boc group serves a similar protective function and is removed using TFA . These protecting groups help in the stepwise assembly of peptides by preventing side reactions and ensuring the correct sequence of amino acids .
Comparison with Similar Compounds
Fmoc-L-4-Aminomethylphe(Boc) is unique due to its dual protective groups, which provide stability and solubility in organic solvents . Similar compounds include Fmoc-L-phenylalanine, which lacks the Boc group, and Boc-L-phenylalanine, which lacks the Fmoc group . These compounds are also used in peptide synthesis but may require different reaction conditions and offer varying levels of protection .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPDPKLGXGMDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride](/img/structure/B12507220.png)
![2-({5-[Bis(4-chlorophenyl)methyl]-3-methylthiophen-2-yl}formamido)-5-carbamimidamidopentanoic acid](/img/structure/B12507234.png)
![5-Phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5-trien-8-one](/img/structure/B12507241.png)



![4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12507272.png)

![2-[1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-1-methylethyl]pyridine](/img/structure/B12507283.png)



![(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12507294.png)
